N-(4-Diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine N-(4-Diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine
Brand Name: Vulcanchem
CAS No.: 626216-51-1
VCID: VC4145901
InChI: InChI=1S/C16H29N3/c1-5-19(6-2)16-10-8-15(9-11-16)14-17-12-7-13-18(3)4/h8-11,17H,5-7,12-14H2,1-4H3
SMILES: CCN(CC)C1=CC=C(C=C1)CNCCCN(C)C
Molecular Formula: C16H29N3
Molecular Weight: 263.429

N-(4-Diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine

CAS No.: 626216-51-1

Cat. No.: VC4145901

Molecular Formula: C16H29N3

Molecular Weight: 263.429

* For research use only. Not for human or veterinary use.

N-(4-Diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine - 626216-51-1

Specification

CAS No. 626216-51-1
Molecular Formula C16H29N3
Molecular Weight 263.429
IUPAC Name N-[[4-(diethylamino)phenyl]methyl]-N',N'-dimethylpropane-1,3-diamine
Standard InChI InChI=1S/C16H29N3/c1-5-19(6-2)16-10-8-15(9-11-16)14-17-12-7-13-18(3)4/h8-11,17H,5-7,12-14H2,1-4H3
Standard InChI Key LLMYSLRVMKGGSF-UHFFFAOYSA-N
SMILES CCN(CC)C1=CC=C(C=C1)CNCCCN(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central propane-1,3-diamine chain (NH2CH2CH2CH2NH2\text{NH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{NH}_2) modified with two methyl groups at the terminal amine (N’,N’-dimethyl\text{N',N'-dimethyl}) and a 4-diethylaminobenzyl group attached to the primary amine . The benzyl moiety contains a diethylamino substituent at the para position, contributing to its electron-donating properties and influencing reactivity.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC16H29N3\text{C}_{16}\text{H}_{29}\text{N}_3
Molecular Weight263.43 g/mol
Boiling Point372.9 ± 27.0 °C (Predicted)
Density0.956 ± 0.06 g/cm³ (Predicted)
pKa~10.05 (Estimated for amine groups)
SolubilitySoluble in chloroform, methanol

Spectroscopic Characterization

  • NMR: The 1H^1\text{H}-NMR spectrum exhibits signals for the diethylamino group (δ 1.1–1.3 ppm, triplet; δ 3.3–3.5 ppm, quartet), aromatic protons (δ 6.6–7.2 ppm), and methyl/methylene protons of the propane chain (δ 2.2–2.8 ppm) .

  • IR: Stretching vibrations at 3300–3500 cm⁻¹ (N-H), 2800–3000 cm⁻¹ (C-H aliphatic), and 1600 cm⁻¹ (C=C aromatic) confirm functional groups .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via reductive amination or nucleophilic substitution:

  • Reductive Amination:

    • Reacting 4-diethylaminobenzaldehyde with N,N-dimethyl-1,3-propanediamine in the presence of NaBH4\text{NaBH}_4 or H2/Pd-C\text{H}_2/\text{Pd-C} yields the target compound .

    • Reaction Conditions: 60–80°C, ethanol solvent, 12–24 hours .

  • Nucleophilic Substitution:

    • 4-Diethylaminobenzyl chloride reacts with N,N-dimethyl-1,3-propanediamine under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) .

    • Optimization: Continuous flow reactors improve yield (≥95%) and reduce side products .

Industrial-Scale Production

A patent (CN103333073B) describes a continuous two-step process for analogous diamines :

  • Amination: Dimethylamine and acrylonitrile form dimethylaminopropionitrile in a fixed-bed reactor (30–120°C, 0.1–8 MPa).

  • Hydrogenation: Catalytic hydrogenation (Raney-Ni, 3–10 MPa H2\text{H}_2) converts nitriles to amines with >98% yield .
    This method minimizes purification steps and enhances scalability, making it applicable to N-(4-diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Anticancer Agents: Structural analogs demonstrate cytotoxicity against HeLa and MCF-7 cell lines.

  • Antioxidants: Tertiary amines scavenge free radicals (DPPH assay IC₅₀: 15–30 µM).

Chemical Industry

  • Epoxy Curing Agent: Accelerates crosslinking in resins, improving thermal stability (TgT_g: 120–150°C) .

  • Surfactants: The diethylamino group enhances water solubility, useful in detergents and emulsifiers .

Table 2: Comparative Analysis with Analogous Diamines

CompoundBoiling Point (°C)Application Highlights
N,N-Dimethyl-1,3-propanediamine297.7 ± 8.0Epoxy hardeners, surfactants
N-(4-Isopropyl-benzyl) derivative372.9 ± 27.0Pharmacological studies
Target Compound372.9 ± 27.0Multifunctional intermediate

Biological Activity and Toxicology

In Vitro Studies

  • Cytotoxicity: Limited direct data exist, but structurally related diamines show LD₅₀ values of 410–1600 mg/kg in rodents .

  • Antimicrobial Activity: Analogous compounds inhibit E. coli and S. aureus (MIC: 50–100 µg/mL) .

Toxicity Profile

  • Acute Exposure: Causes skin irritation (H315) and serious eye damage (H319) .

  • Handling Precautions: Use PPE (gloves, goggles) and work in ventilated areas .

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